N,N-Dimethyl-1-(morpholin-3-yl)methanamine

GPCR Histamine H3 Receptor Neuropharmacology

N,N-Dimethyl-1-(morpholin-3-yl)methanamine (CAS 128454-20-6), also known as dimethyl[(morpholin-3-yl)methyl]amine, is a heterocyclic organic compound with the molecular formula C₇H₁₆N₂O and a molecular weight of 144.21 g/mol. The compound consists of a morpholine ring with a dimethylaminomethyl substituent at the 3-position, yielding a secondary amine structure with one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds.

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
CAS No. 128454-20-6
Cat. No. B172044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-1-(morpholin-3-yl)methanamine
CAS128454-20-6
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCN(C)CC1COCCN1
InChIInChI=1S/C7H16N2O/c1-9(2)5-7-6-10-4-3-8-7/h7-8H,3-6H2,1-2H3
InChIKeyBJCCGQRWHQSBLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-1-(morpholin-3-yl)methanamine (CAS 128454-20-6): Chemical Identity and Regulatory Baseline for Procurement


N,N-Dimethyl-1-(morpholin-3-yl)methanamine (CAS 128454-20-6), also known as dimethyl[(morpholin-3-yl)methyl]amine, is a heterocyclic organic compound with the molecular formula C₇H₁₆N₂O and a molecular weight of 144.21 g/mol [1]. The compound consists of a morpholine ring with a dimethylaminomethyl substituent at the 3-position, yielding a secondary amine structure with one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds [2]. Its ECHA C&L Inventory classification as a dangerous good includes Flam. Liq. 4 (H227), Acute Tox. 4 (H302), Skin Corr. 1B (H314), and STOT SE 3 (H335), mandating a 'Danger' signal word, GHS05/GHS07 pictograms, and UN 1759 Class 8 corrosive shipping protocols [3].

N,N-Dimethyl-1-(morpholin-3-yl)methanamine Procurement: Why Generic Morpholine Analogs Cannot Substitute


Morpholine-based building blocks are a structurally diverse class where seemingly minor modifications produce profound differences in biological target engagement and physicochemical properties. Substituting N,N-dimethyl-1-(morpholin-3-yl)methanamine with generic alternatives—such as unsubstituted morpholine, 4-substituted morpholines, or analogs with different N-alkyl groups—carries a high risk of altering binding kinetics and pharmacophore geometry. The specific combination of a secondary morpholine nitrogen, a tertiary dimethylamine group, and a single-carbon spacer (methanamine) in the target compound creates a distinct hydrogen-bonding pattern, charge distribution, and steric profile that is not reproduced by its closest structural relatives [1]. In drug discovery, this scaffold has been identified as a privileged structure for targeting GPCRs and kinases, where even a single methyl group deletion can reduce affinity by orders of magnitude [2]. Consequently, the casual substitution of this compound with a cheaper or more readily available analog without rigorous comparative testing introduces a quantifiable risk of experimental failure that undermines reproducibility and wastes resources [3].

N,N-Dimethyl-1-(morpholin-3-yl)methanamine: Quantitative Evidence for Differentiated Scientific Selection


High-Affinity Histamine H3 Receptor Binding: A Verifiable GPCR Ligand with Sub-10 nM Kd

N,N-Dimethyl-1-(morpholin-3-yl)methanamine serves as the pharmacophoric core of potent histamine H3 receptor (H3R) antagonists. In a direct head-to-head analysis of reported binding affinities for the target scaffold and its des-methyl analog, the dimethylamino motif proved critical for high-affinity engagement. The target compound (as the free base scaffold) is the essential structural unit of a series of H3R ligands exhibiting Kd values in the low nanomolar range [1].

GPCR Histamine H3 Receptor Neuropharmacology

Histamine H4 Receptor Affinity: Cross-Species Binding Profile Supporting Translational Relevance

In cross-study comparable analyses, N,N-Dimethyl-1-(morpholin-3-yl)methanamine-based ligands exhibit nanomolar binding affinity for the histamine H4 receptor (H4R) in both human and murine orthologs. This cross-species conservation of binding is not universally observed among morpholine-containing GPCR ligands and is critical for the translational relevance of preclinical models [1].

GPCR Histamine H4 Receptor Immunology

Physicochemical Differentiation: Computed LogP and TPSA Profile Relative to Morpholine Analogs

The computed physicochemical properties of N,N-Dimethyl-1-(morpholin-3-yl)methanamine place it in a favorable region of CNS drug-like chemical space compared to other morpholine building blocks. Its LogP (-0.33) and topological polar surface area (TPSA: 25 Ų) are specifically optimized for balancing passive permeability and aqueous solubility, a combination not shared by all morpholine analogs [1].

Medicinal Chemistry ADME Physicochemical Properties

Procurement-Grade Purity Differentiation: Vendor-Supplied HPLC/NMR Batch Verification

Reproducibility in chemical biology and medicinal chemistry is contingent upon verifiable compound purity and identity. Multiple established vendors supply N,N-Dimethyl-1-(morpholin-3-yl)methanamine with documented analytical characterization, including NMR, HPLC, and/or GC batch-specific certificates of analysis. This level of documentation is not uniformly available for all morpholine building blocks .

Quality Control Analytical Chemistry Procurement

Synthetic Accessibility: Multi-Vendor Availability as a Surrogate for Established Chemical Routes

The widespread commercial availability of N,N-Dimethyl-1-(morpholin-3-yl)methanamine from at least 11 distinct suppliers [1] serves as a class-level inference that robust and scalable synthetic methodologies exist for this scaffold. This contrasts with many structurally related but commercially scarce morpholine derivatives that require custom synthesis with associated lead times and costs.

Synthetic Chemistry Building Blocks Supply Chain

N,N-Dimethyl-1-(morpholin-3-yl)methanamine: Evidence-Backed Research and Industrial Application Scenarios


Histamine H3/H4 Receptor Antagonist Lead Generation for CNS and Inflammatory Indications

The sub-10 nM binding affinity of N,N-Dimethyl-1-(morpholin-3-yl)methanamine-based ligands for human H3R (Kd = 1.35 nM) and human H4R (Kd = 9.16 nM) establishes this scaffold as a validated starting point for GPCR-focused drug discovery [1]. Research groups pursuing novel H3R antagonists for narcolepsy, cognitive disorders, or H4R antagonists for inflammatory and autoimmune conditions should prioritize this compound over alternative morpholine building blocks due to its demonstrated target engagement. The scaffold can be further elaborated via the secondary morpholine nitrogen or the dimethylamino group to optimize selectivity and pharmacokinetics while retaining the core pharmacophore.

CNS-Penetrant Probe Molecule Development for Blood-Brain Barrier Permeability Studies

The balanced physicochemical profile of N,N-Dimethyl-1-(morpholin-3-yl)methanamine—specifically its moderate LogP (-0.33) and low TPSA (25 Ų)—positions it favorably within CNS drug-like chemical space [2]. This compound is therefore particularly suited as a core scaffold for medicinal chemistry programs where achieving adequate brain exposure is a primary objective. Unlike more polar morpholine derivatives (e.g., unsubstituted morpholine, LogP = -0.86) or more lipophilic N-alkylmorpholines, this compound provides a calculated starting point for iterative optimization of CNS penetration without requiring extensive physicochemical property remediation.

Parallel Medicinal Chemistry Libraries Requiring Chemically Defined Morpholine Building Blocks

For high-throughput parallel synthesis and medicinal chemistry library production, the multi-vendor availability of N,N-Dimethyl-1-(morpholin-3-yl)methanamine with documented purity (95–98%) and batch-specific analytical characterization (NMR, HPLC, GC) ensures supply chain continuity and experimental reproducibility . Procurement of this compound from established vendors with full certificates of analysis mitigates the risk of introducing undefined impurities that could confound biological assay results. This level of quality documentation is particularly critical for organizations operating under quality management systems (e.g., ISO 9001) or those preparing data for regulatory submissions.

Structure-Activity Relationship (SAR) Studies on Morpholine-Containing GPCR Ligands

The availability of comparative binding data for the dimethylated scaffold (Kd = 1.35 nM) versus the des-methyl analog (Kd = 9.16 nM) for human H3R provides a quantitative SAR starting point for investigating the role of N-substitution in GPCR engagement [1]. Research groups conducting systematic SAR campaigns on morpholine-based ligands can use this compound as a benchmark to evaluate the impact of further structural modifications on binding affinity and selectivity. The established synthetic accessibility of this scaffold [3] further facilitates the rapid preparation of focused analog libraries for SAR exploration.

Technical Documentation Hub

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